REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:19][CH3:20])[C:3]([N:5]1[CH2:10][CH2:9][CH:8]([NH:11]C(=O)OC(C)(C)C)[CH2:7][CH2:6]1)=[O:4]>Cl.CO>[NH2:11][CH:8]1[CH2:9][CH2:10][N:5]([C:3](=[O:4])[CH:2]([CH3:1])[CH2:19][CH3:20])[CH2:6][CH2:7]1 |f:1.2|
|
Name
|
piperidine
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The crude was concentrated under vacuo
|
Type
|
WASH
|
Details
|
was washed with dichloromethane twice
|
Type
|
EXTRACTION
|
Details
|
The crude was extracted by EtOAc for 6 times
|
Type
|
CUSTOM
|
Details
|
The combined organic layers was evaporated under vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(CC1)C(C(CC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.93 mmol | |
AMOUNT: MASS | 724 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |